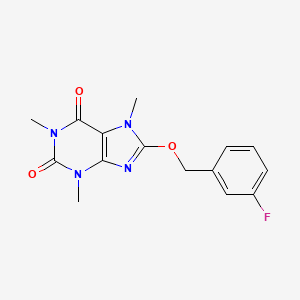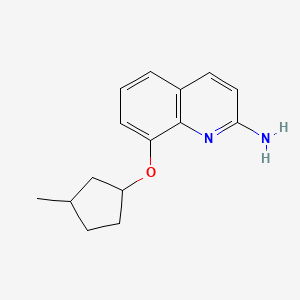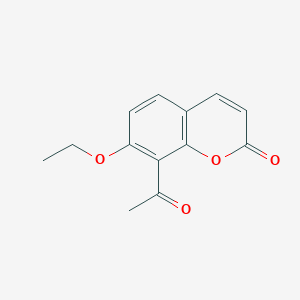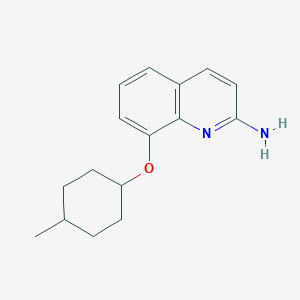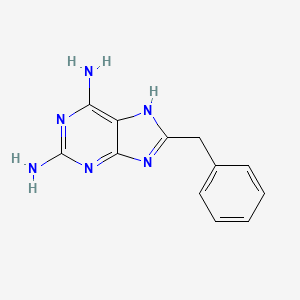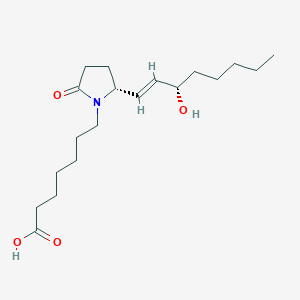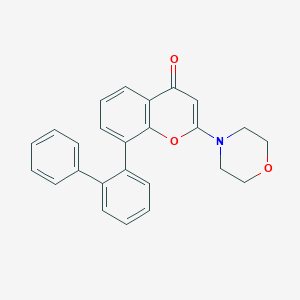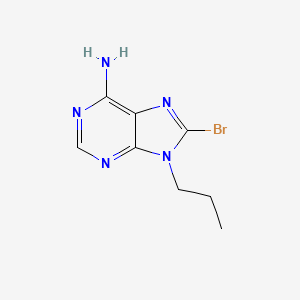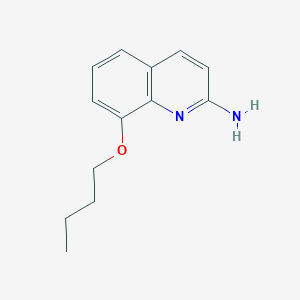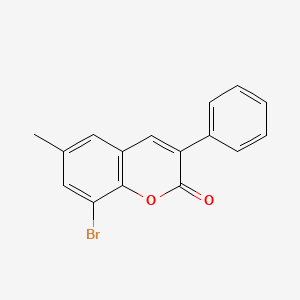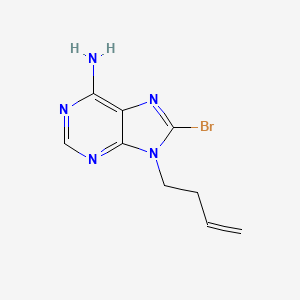
8-Cyclopentylmethoxy-quinolin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives are widely studied due to their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties . The unique structure of 8-Cyclopentylmethoxy-quinolin-2-ylamine, which includes a cyclopentylmethoxy group attached to the quinoline ring, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentylmethoxy-quinolin-2-ylamine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic conditions.
Introduction of the Cyclopentylmethoxy Group: The cyclopentylmethoxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry approaches, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts, may be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Cyclopentylmethoxy-quinolin-2-ylamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Cyclopentylmethoxy-quinolin-2-ylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antimicrobial, and anticancer agent. Its unique structure allows for interactions with various biological targets, making it a valuable scaffold for drug discovery.
Biological Research: The compound is used in studies investigating the mechanisms of action of quinoline derivatives and their interactions with biological macromolecules.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other quinoline-based compounds, which have applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 8-Cyclopentylmethoxy-quinolin-2-ylamine involves its interaction with specific molecular targets and pathways. For example:
Antimalarial Activity: The compound may inhibit the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death.
Antimicrobial Activity: The compound may interfere with bacterial DNA replication or protein synthesis, leading to bacterial cell death.
Anticancer Activity: The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Quinoline N-oxides: Compounds with potential anticancer and antimicrobial activities.
Uniqueness
8-Cyclopentylmethoxy-quinolin-2-ylamine is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
8-(cyclopentylmethoxy)quinolin-2-amine |
InChI |
InChI=1S/C15H18N2O/c16-14-9-8-12-6-3-7-13(15(12)17-14)18-10-11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2,(H2,16,17) |
InChI Key |
KGRRNRLJYPHJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=CC=CC3=C2N=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


